molecular formula C13H13FN2OS B2589763 1-(2-Fluorophenyl)-3-[2-(thiophen-3-yl)ethyl]urea CAS No. 1251578-07-0

1-(2-Fluorophenyl)-3-[2-(thiophen-3-yl)ethyl]urea

Cat. No.: B2589763
CAS No.: 1251578-07-0
M. Wt: 264.32
InChI Key: JRUAUNGXIPBJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-3-[2-(thiophen-3-yl)ethyl]urea is an organic compound that features a fluorophenyl group and a thiophene ring connected through an ethyl urea linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-[2-(thiophen-3-yl)ethyl]urea typically involves the reaction of 2-fluoroaniline with an isocyanate derivative of 2-(thiophen-3-yl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-[2-(thiophen-3-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-[2-(thiophen-3-yl)ethyl]urea depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity, while the thiophene ring can contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)-3-[2-(thiophen-2-yl)ethyl]urea: Similar structure but with a different position of the thiophene ring.

    1-(2-Chlorophenyl)-3-[2-(thiophen-3-yl)ethyl]urea: Chlorine instead of fluorine.

    1-(2-Fluorophenyl)-3-[2-(furan-3-yl)ethyl]urea: Furan ring instead of thiophene.

Uniqueness

1-(2-Fluorophenyl)-3-[2-(thiophen-3-yl)ethyl]urea is unique due to the specific combination of the fluorophenyl and thiophene groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2OS/c14-11-3-1-2-4-12(11)16-13(17)15-7-5-10-6-8-18-9-10/h1-4,6,8-9H,5,7H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUAUNGXIPBJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCC2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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